Galuteolin Demonstrates Superior MMP-9 Inhibitory Potency Relative to Aglycone Luteolin
In a direct head-to-head comparison using recombinant catalytic domains of human MMP-2 and MMP-9, galuteolin (luteolin-7-O-glucoside) exhibited MMP-9 inhibitory activity superior to its aglycone luteolin . Both compounds were tested under identical in vitro enzymatic assay conditions, providing the most rigorous form of comparative evidence .
| Evidence Dimension | MMP-9 enzymatic inhibition (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 4 μM |
| Comparator Or Baseline | Luteolin (aglycone): EC₅₀ value not explicitly reported in abstract but described as weaker; galuteolin stated as 'even stronger (MMP-9) inhibitor than its aglycone, luteolin' |
| Quantified Difference | Galuteolin > luteolin (stronger MMP-9 inhibitor) |
| Conditions | In vitro enzymatic assay using recombinant catalytic domains of human MMP-9; physiologically relevant flavonoid concentrations |
Why This Matters
For researchers studying pathological matrix degradation, galuteolin offers quantifiably superior MMP-9 inhibition compared to luteolin aglycone, directly impacting target engagement in osteoarthritis, tumor invasion, and cardiovascular remodeling models.
